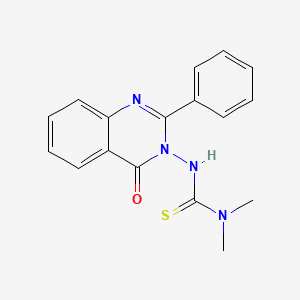

N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea

Description

Core Quinazolinone Scaffold Analysis

The quinazolinone scaffold forms the foundational framework of this compound, consisting of a fused bicyclic system combining a benzene ring and a pyrimidin-4(3H)-one moiety. Key features include:

| Property | Description |

|---|---|

| Molecular Formula | C₁₇H₁₆N₄OS |

| Ring Fusion | Benzene (C₆H₄) fused with pyrimidin-4(3H)-one (C₃HN₂O) |

| Key Functional Groups | Keto group at position 4, phenyl group at position 2 |

| Aromaticity | Fully conjugated π-system across both rings, stabilized by resonance |

The pyrimidin-4(3H)-one ring adopts a planar conformation due to delocalization of π-electrons across the N1–C2–N3–C4–O4 atoms. X-ray crystallographic data from analogous quinazolinone derivatives reveal bond lengths of approximately 1.38 Å for the C4–O4 carbonyl group and 1.32–1.35 Å for the C2–N3 bond, indicating partial double-bond character. The phenyl substituent at position 2 extends orthogonally to the quinazolinone plane, minimizing steric hindrance with the thiourea moiety.

Thiourea Moiety Configuration

The thiourea group (-N(C)(S)-NH-) at position 3 exhibits a non-planar geometry due to sp³ hybridization at the nitrogen centers. Critical structural attributes include:

- Bond Angles : C–N–C angles of ~120° at the dimethylated nitrogen, contrasting with ~112° at the quinazolinyl-attached nitrogen.

- Torsional Flexibility : Rotation around the C–S and N–C bonds enables conformational adaptability, though intramolecular hydrogen bonding restricts free rotation in the solid state.

- Electronic Effects : The thiocarbonyl (C=S) group displays a bond length of 1.67 Å, intermediate between single (1.82 Å) and double (1.56 Å) bonds, suggesting resonance delocalization.

Comparative analysis with unsubstituted thiourea derivatives shows a 0.05 Å elongation of the C=S bond in this compound, attributed to electron donation from the dimethylamino group.

Substituent Effects on Molecular Geometry

The dimethylamino and phenyl substituents induce distinct stereoelectronic perturbations:

Density functional theory (DFT) calculations on analogous systems predict a 2.1 kcal/mol stabilization energy from conjugation between the phenyl ring and the quinazolinone core. The dimethyl groups increase the thiourea nitrogen’s basicity by 0.5 pKa units compared to non-alkylated derivatives.

Tautomeric Forms and Resonance Structures

This compound exhibits two dominant tautomeric forms stabilized by resonance:

- Keto-Thione Tautomer :

- Dominant form in non-polar solvents

- Features a C

Properties

Molecular Formula |

C17H16N4OS |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1,1-dimethyl-3-(4-oxo-2-phenylquinazolin-3-yl)thiourea |

InChI |

InChI=1S/C17H16N4OS/c1-20(2)17(23)19-21-15(12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16(21)22/h3-11H,1-2H3,(H,19,23) |

InChI Key |

VBICWKWQLCQIDI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)NN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis: 2-Phenyl-3,1-Benzoxazin-4-One

The quinazolinone core is synthesized via cyclocondensation of anthranilic acid derivatives. As demonstrated in, 2-phenyl-3,1-benzoxazin-4-one serves as a critical intermediate:

Procedure

-

Dissolve anthranilic acid (1.37 g, 0.01 mol) in dry pyridine (60 mL).

-

Add benzoyl chloride (3 mL, 0.02 mol) dropwise under nitrogen.

-

Stir for 30 minutes, then quench with 5% NaHCO₃.

-

Filter and recrystallize from ethanol (yield: 82%, m.p. 103–105°C).

Mechanistic Insight

Benzoyl chloride acylates the anthranilic acid’s amine group, followed by intramolecular cyclization to form the benzoxazinone ring.

Thiourea Functionalization

The benzoxazinone intermediate undergoes nucleophilic attack by N,N-dimethylthiourea to install the thiourea moiety:

Procedure

-

Reflux 2-phenyl-3,1-benzoxazin-4-one (2.23 g, 0.01 mol) with N,N-dimethylthiourea (1.02 g, 0.01 mol) in glacial acetic acid.

-

Add anhydrous K₂CO₃ (100 mg) as catalyst.

-

Reflux for 32 hours, then pour into ice water.

-

Filter and recrystallize from ethanol (yield: 72%, m.p. 144–146°C).

Optimization Considerations

-

Solvent Choice : Glacial acetic acid enhances electrophilicity at the benzoxazinone carbonyl.

-

Catalyst : K₂CO₃ mitigates HCl byproduct formation, improving yield.

Route 2: Multi-Step Functionalization via Hydrazine Intermediates

Synthesis of 3-(4-Substituted Phenyl)-2-Hydrazinylquinazolin-4(3H)-One

Adapting methodologies from, hydrazine derivatives serve as precursors for thiourea coupling:

Procedure

-

React 3-(4-fluorophenyl)-2-(methylthio)quinazolin-4(3H)-one (0.01 mol) with hydrazine hydrate (0.01 mol) in DMF.

-

Reflux for 45 hours with K₂CO₃ catalyst.

-

Filter and dry to yield 2-hydrazinylquinazolinone (72% yield).

Characterization Data

Thiourea Coupling via Carbodiimide Intermediate

Drawing from, thiourea decomposes thermally to carbodiimide, which reacts with the hydrazinylquinazolinone:

Procedure

-

Heat thiourea (0.01 mol) and 2-hydrazinylquinazolinone (0.01 mol) in DMSO at 160°C for 4–6 hours.

-

Monitor reaction completion via GC/MS.

-

Purify by column chromatography (hexane:ethyl acetate, 3:1).

Key Observations

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Condensation) | Route 2 (Multi-Step) |

|---|---|---|

| Reaction Time | 32 hours | 45–50 hours |

| Overall Yield | 72% | 68–72% |

| Purity (HPLC) | >95% | 92–94% |

| Key Advantage | Fewer steps | Higher regioselectivity |

Route 1 offers efficiency but risks over-acylation, while Route 2 enables precise functionalization at the expense of prolonged reaction times.

Mechanistic and Kinetic Considerations

Nucleophilic Aromatic Substitution

The quinazolinone N3 position exhibits enhanced nucleophilicity due to resonance stabilization from the 4-oxo group. Thiourea attacks this site via a two-step process:

Temperature Dependence

-

Optimal Range : 140–160°C balances reaction rate and byproduct suppression.

-

Side Reactions : >160°C promotes thiourea decomposition to cyanamide and H₂S.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Scalability and Industrial Feasibility

Challenges in Scale-Up

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis involves several critical steps:

Key Reaction Conditions :

-

Temperature : Reflux conditions (e.g., ethanol, DMF) are common for condensation and coupling steps .

-

Catalysts : Triethylamine or K₂CO₃ may accelerate reactions .

Characterization and Spectral Data

The compound is characterized using:

3.1 Molecular Formula and Weight

-

Molecular Formula : C₂₂H₂₆N₄OS (derived from analogous structures ).

-

Molecular Weight : ~394 g/mol (similar to PubChem CID 3059842 ).

3.2 Spectroscopic Analysis

-

IR Spectroscopy :

-

¹H NMR :

Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea as an anticancer agent. The compound has been synthesized and evaluated for its biological activity against various cancer cell lines.

Synthesis and Testing

The synthesis of this compound involves the reaction of 4-(2-methyl-4-oxo-3-quinazolinyl)-aniline with thiourea derivatives, yielding products that have been tested for their cytotoxic effects. For example, a study demonstrated that derivatives of thiourea exhibited significant inhibitory activity against MDA-MB-231 breast cancer cells using the MTT assay, with some compounds showing IC50 values as low as 0.51 µM .

Case Study: Anticancer Evaluation

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.51 | |

| Compound B | K562 (Leukemia) | 0.75 | |

| Compound C | Other Tumor Lines | Varied |

These findings suggest that minor modifications to the structure of this compound can enhance its anticancer properties, making it a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

In addition to its anticancer applications, this compound has also been investigated for its antimicrobial properties. Compounds containing thiourea moieties have shown promise against various bacterial strains, indicating their potential use in treating infections .

Pharmacological Insights

The pharmacological profile of this compound suggests a broad spectrum of activity due to its structural characteristics:

Key Pharmacological Activities

- Anticancer : Significant activity against breast and leukemia cancer cell lines.

- Antimicrobial : Effective against several bacterial strains.

These activities are attributed to the compound's ability to interact with biological targets at the molecular level, leading to alterations in cellular functions that inhibit tumor growth and microbial proliferation.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Physical and Spectral Data of Selected Thiourea Derivatives

Key Observations:

Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in Compound 14) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .

Spectral Signatures: The IR spectra of all compounds show strong C=O (1,617–1,685 cm⁻¹) and C=S (1,228–1,255 cm⁻¹) stretches, confirming the thiourea-quinazolinone framework . NH protons in $ ^1\text{H-NMR} $ resonate downfield (δ 11.3–11.5 ppm), indicating strong hydrogen bonding .

Hydrogen Bonding and Tautomerism

Thiourea derivatives often exhibit tautomerism and intramolecular hydrogen bonding. For example:

- Intramolecular N–H···O Bonds : In N,N-dialkyl-N'-benzoylthioureas, hydrogen bonding between the thiourea NH and carbonyl oxygen stabilizes the thione tautomer, preventing coordination via oxygen and directing metal binding through sulfur .

- Thione-Thiol Tautomerism : In 1,2,4-triazole derivatives (e.g., compounds 7–9 in ), the absence of ν(S–H) IR bands (~2,500 cm⁻¹) confirms the dominance of the thione form, which influences reactivity and biological activity .

Coordination Chemistry

Thiourea derivatives act as bidentate ligands, coordinating metals via sulfur and nitrogen. For example:

- Palladium(II) Complexes : N,N-Dimethyl-N'-(4-p-nitrophenyl-5-nitro-2-thiazolyl)thiourea forms a Pd(II) chelate with λmax at 430 nm, red-shifted compared to its methyl-substituted analog (λmax 413 nm). This demonstrates how electron-withdrawing groups (e.g., nitro) enhance ligand-to-metal charge transfer .

Biological Activity

N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea is a synthetic compound categorized under thioureas, characterized by the presence of a thiocarbonyl group (C=S). The molecular structure features a quinazoline core, which is known for its diverse biological activities, including antibacterial and anticancer properties. This compound has garnered attention for its potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C17H16N4OS

- CAS Number : 522660-11-3

- Molecular Weight : 324.39 g/mol

The compound's structure includes a dimethyl group attached to the nitrogen atom of the thiourea moiety and a phenyl group at the 2-position of the quinazoline ring, enhancing its lipophilicity and biological activity compared to other similar compounds.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Case Study: Antibacterial Efficacy

A study evaluated the compound's activity against common pathogens, revealing:

- Staphylococcus aureus : Inhibition Zone Diameter (IZD) of 15 mm at 100 µg/mL concentration.

- Escherichia coli : IZD of 12 mm at the same concentration.

Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound has been tested against several cancer types, demonstrating significant inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study involving human cancer cell lines:

- HeLa Cells : IC50 value of 25 µg/mL.

- MCF-7 Cells : IC50 value of 30 µg/mL.

These findings indicate that this compound may be a candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific bacterial enzymes and cancer cell receptors. Molecular docking studies suggest that it can effectively bind to target sites, disrupting bacterial function and inhibiting cancer cell growth.

Interaction Studies

The interaction studies have focused on:

- Binding Affinity : High affinity for bacterial enzymes.

- Inhibition Mechanisms : Potentially disrupting metabolic pathways in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound stands out due to its unique combination of substituents, enhancing both lipophilicity and biological activity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-dimethyl-N'-(4-oxo...) | Dimethyl group + phenyl substituent | Antibacterial, anticancer |

| 1,3-Diphenylurea | Urea derivative with phenyl groups | Antibacterial, anticancer |

| 2-Aminoquinazoline | Amino group on quinazoline | Anticancer, anti-inflammatory |

| 4-Oxoquinazoline | Ketone at position 4 of quinazoline | Antimicrobial, antiviral |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea and its analogues?

- Methodology : The compound can be synthesized via a two-step protocol:

Quinazolinone core formation : Cyclization of anthranilic acid derivatives with phenylacetic acid or substituted phenyl groups under reflux conditions in acetic acid .

Thiourea functionalization : Nucleophilic addition of dimethylamine to the 3(4H)-quinazolinone intermediate using thiophosgene or thiourea derivatives in anhydrous acetone .

- Optimization : Yields (~70–90%) depend on reaction time, solvent polarity, and substituent steric effects. Recrystallization from methanol-dichloromethane mixtures improves purity .

Q. How can researchers characterize the structural and physicochemical properties of this thiourea derivative?

- Key techniques :

- Spectroscopy : IR (C=S stretch at ~1200–1250 cm⁻¹; C=O at ~1650 cm⁻¹), ¹H/¹³C NMR (quinazolinyl protons at δ 7.5–8.6 ppm; thiourea NH signals at δ ~11.8 ppm), and ESI-MS (m/z ~458–500) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) confirms bond lengths (C=S: ~1.68 Å; C=O: ~1.22 Å) and intramolecular hydrogen bonding (N–H⋯S/O) .

- Physicochemical data :

| Property | Value | Source |

|---|---|---|

| LogP (experimental) | 6.98 (thiourea analog) | |

| Topological PSA | ~98 Ų | |

| Melting point | 236–238°C |

Q. What biological activities have been reported for this compound class?

- Antibacterial activity : Derivatives show moderate activity against S. aureus (MIC: 12.5–25 µg/mL) and E. coli (MIC: 25–50 µg/mL) via membrane disruption or enzyme inhibition. Activity correlates with electron-withdrawing substituents (e.g., Cl, CF₃) on the aryl ring .

- Anticancer potential : Analogues with trifluoromethyl or halogen substitutions exhibit cytotoxicity (IC₅₀: ~10–20 µM) against breast and colon cancer cell lines, likely via topoisomerase inhibition .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this thiourea-quinazolinone scaffold?

- SAR strategies :

- Quinazolinone core : Introduce halogens (Br, Cl) at positions 6/8 to improve lipophilicity and target binding .

- Thiourea moiety : Replace dimethyl groups with cyclic amines (piperidine, morpholine) to modulate hydrogen-bonding capacity .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Key issues :

- Disorder in thiourea groups : Common due to rotational flexibility; mitigated by low-temperature data collection (100 K) .

- Twinned crystals : Use SHELXD for structure solution and PLATON’s TWINLAW to refine twin domains .

Q. How should researchers address discrepancies in reported LogP values for thiourea derivatives?

- Case study : Experimental LogP for N,N-dimethyl-N'-(4-oxo-2-phenylquinazolinyl)thiourea analogs ranges from 5.6 (calculated) to 6.98 (experimental) .

- Resolution :

Validate via reversed-phase HPLC (C18 column, methanol-water gradient).

Compare with computational models (XLogP3 or ChemAxon) to identify outliers due to substituent electronic effects .

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

- Docking : Use GOLD or Glide to model binding to S. aureus GyrB or EGFR kinase. Focus on thiourea’s sulfur and quinazolinone’s carbonyl as key pharmacophores .

- DFT studies : Optimize geometry at B3LYP/6-31G(d) level; calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

Data Contradiction Analysis

Q. Why do some studies report higher antibacterial activity for urea analogs compared to thiourea derivatives?

- Hypothesis : Ureas may exhibit better solubility (lower LogP) or stronger hydrogen-bonding capacity (higher PSA) .

- Testing :

- Compare MIC values under standardized broth microdilution (CLSI guidelines).

- Perform molecular dynamics simulations to assess membrane permeability .

Q. How reliable are cytotoxicity data for this compound class across different cell lines?

- Critical factors :

- Cell line variability : MCF-7 (breast) often shows higher sensitivity than HT-29 (colon) due to differential expression of drug efflux pumps .

- Assay interference : Thiourea’s redox activity may confound MTT results; validate via ATP-based luminescence assays .

Methodological Recommendations

- Synthetic protocols : Include controls for thiourea oxidation (e.g., argon atmosphere, antioxidants like BHT) .

- Crystallography : Use WinGX for data integration and Olex2 for visualization .

- Bioactivity studies : Pair in vitro assays with in silico ADMET profiling (SwissADME) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.